molecular formula C12H8BrN3 B14887132 6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14887132
M. Wt: 274.12 g/mol
InChI Key: WMTWSKBVECPHGO-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a bromophenylboronic acid with a pyrimidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-(2-bromophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8BrN3/c1-8-15-9(7-14)6-12(16-8)10-4-2-3-5-11(10)13/h2-6H,1H3

InChI Key

WMTWSKBVECPHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC=C2Br)C#N

Origin of Product

United States

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